![molecular formula C11H15N3O B2701727 3-(Pyrazin-2-yloxy)-1-azabicyclo[2.2.2]octane CAS No. 179470-40-7](/img/structure/B2701727.png)
3-(Pyrazin-2-yloxy)-1-azabicyclo[2.2.2]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Pyrazin-2-yloxy)-1-azabicyclo[222]octane is a bicyclic compound that features a pyrazine ring attached to an azabicyclo[222]octane framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrazin-2-yloxy)-1-azabicyclo[2.2.2]octane typically involves the reaction of pyrazine derivatives with azabicyclo[2.2.2]octane precursors. One common method includes the nucleophilic substitution reaction where a pyrazine derivative reacts with a suitable azabicyclo[2.2.2]octane precursor under basic conditions . The reaction conditions often involve the use of solvents such as acetonitrile and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Potential Chemical Reactions
Given the structure of 3-(Pyrazin-2-yloxy)-1-azabicyclo[2.2.2]octane , several types of chemical reactions could be considered:
-
Alkylation and Arylation : These reactions involve the addition of alkyl or aryl groups to the molecule, potentially at the nitrogen atom of the azabicyclooctane ring or on the pyrazine ring.
-
Hydrolysis : The ether linkage between the pyrazine and azabicyclooctane could be susceptible to hydrolysis under acidic or basic conditions, leading to the cleavage of the pyrazin-2-yloxy group.
-
Reduction and Oxidation : The compound could undergo reduction or oxidation reactions, particularly affecting the pyrazine ring or the azabicyclooctane moiety.
Related Research Findings
While specific data on This compound is limited, related compounds provide valuable insights:
-
Muscarinic Activity : Derivatives of azabicyclo[2.2.2]octane have been studied for their muscarinic receptor activity, indicating potential applications in neurological disorders .
-
NAAA Inhibition : Pyrazole azabicyclooctane derivatives have shown promise as inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), which could be relevant for anti-inflammatory therapies .
Alkylation and Arylation Reactions
These reactions typically involve nucleophilic substitution or addition reactions. For This compound , alkylation could occur at the nitrogen atom of the azabicyclooctane ring.
Reaction Type | Conditions | Expected Product |
---|---|---|
Alkylation | Alkyl halide, base (e.g., NaH) | Alkylated azabicyclooctane derivative |
Arylation | Aryl halide, catalyst (e.g., Pd) | Arylated azabicyclooctane derivative |
Hydrolysis Reactions
Hydrolysis could cleave the ether linkage, separating the pyrazin-2-yloxy group from the azabicyclooctane core.
Reaction Type | Conditions | Expected Product |
---|---|---|
Hydrolysis | Acidic or basic conditions (e.g., HCl or NaOH) | Pyrazin-2-ol and azabicyclo[2.2.2]octane |
Reduction and Oxidation Reactions
These reactions could modify the functional groups on the pyrazine ring or the azabicyclooctane moiety.
Reaction Type | Conditions | Expected Product |
---|---|---|
Reduction | Reducing agent (e.g., LiAlH4) | Reduced pyrazine or azabicyclooctane derivative |
Oxidation | Oxidizing agent (e.g., KMnO4) | Oxidized pyrazine or azabicyclooctane derivative |
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
1.1 Central Nervous System Disorders
The compound is being investigated for its potential in treating various central nervous system disorders. Research indicates that derivatives of azabicyclo[2.2.2]octane, including 3-(Pyrazin-2-yloxy)-1-azabicyclo[2.2.2]octane, exhibit properties that may modulate neurotransmitter systems, making them candidates for further development as therapeutic agents for conditions such as anxiety, depression, and neurodegenerative diseases .
Case Study: Orexin Receptor Modulation
A study highlighted the use of substituted azabicyclo compounds as orexin receptor modulators, which are crucial in regulating sleep-wake cycles and appetite. The findings demonstrated that specific modifications to the azabicyclo framework could enhance receptor binding affinity and selectivity, paving the way for new treatments targeting orexin pathways .
Biochemical Applications
2.1 Inhibition of N-acylethanolamine-hydrolyzing Acid Amidase
Recent studies have identified this compound derivatives as potent inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA). This enzyme plays a critical role in the degradation of palmitoylethanolamide (PEA), an endocannabinoid-like compound with anti-inflammatory properties. By inhibiting NAAA, these compounds can potentially enhance the therapeutic effects of PEA, providing a novel approach to managing inflammation .
Table 1: Inhibitory Activity of Selected Derivatives on NAAA
Compound Name | IC50 (µM) | Mechanism of Action |
---|---|---|
This compound | 0.042 | Non-covalent inhibition |
Endo-Ethoxymethyl-Pyrazinyloxy-8-azabicyclo[3.2.1]octane | 0.055 | Non-covalent inhibition |
Other Related Compounds | Varies | Varies |
Drug Design and Development
3.1 Structure-Activity Relationship Studies
The structure-activity relationship (SAR) studies on azabicyclo compounds have revealed critical insights into how structural modifications can influence pharmacological activity and bioavailability. For instance, variations in the pyrazine moiety significantly affect the binding affinity to target receptors and enzymes .
Table 2: Summary of SAR Findings
Modification Type | Effect on Activity |
---|---|
Substituted Pyrazine Groups | Enhanced receptor affinity |
Alkyl Chain Length Variation | Improved bioavailability |
Functional Group Alterations | Altered pharmacokinetic profile |
Wirkmechanismus
The mechanism of action of 3-(Pyrazin-2-yloxy)-1-azabicyclo[2.2.2]octane involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the functional groups present on the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Oxabicyclo[2.2.2]octane: A bioisostere of the phenyl ring with improved physicochemical properties.
Bicyclo[2.2.2]octene: Used in the synthesis of propellanes and other complex structures.
Uniqueness
3-(Pyrazin-2-yloxy)-1-azabicyclo[2.2.2]octane is unique due to its combination of a pyrazine ring and an azabicyclo[2.2.2]octane framework. This structural arrangement imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.
Biologische Aktivität
3-(Pyrazin-2-yloxy)-1-azabicyclo[2.2.2]octane, with the CAS number 179470-40-7, is a bicyclic compound that has garnered attention due to its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, structure-activity relationships (SAR), and therapeutic implications.
Chemical Structure and Properties
The molecular formula of this compound is C11H15N3O, with a molecular weight of 205.26 g/mol. The compound features a bicyclic structure that includes a pyrazine moiety, which is essential for its biological activity.
Property | Value |
---|---|
CAS Number | 179470-40-7 |
Molecular Formula | C11H15N3O |
Molecular Weight | 205.26 g/mol |
Research indicates that this compound acts as an inhibitor of the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA). This enzyme plays a crucial role in the degradation of endogenous fatty acid amides, such as palmitoylethanolamide (PEA), which are known for their anti-inflammatory properties. By inhibiting NAAA, the compound enhances the levels of PEA, thereby prolonging its anti-inflammatory effects at sites of inflammation .
Structure-Activity Relationship (SAR)
The SAR studies conducted on related azabicyclic compounds have highlighted several key features that influence their biological activity:
- Substituents : The presence and position of substituents on the pyrazine ring significantly affect potency and selectivity against NAAA.
- Conformational Flexibility : The conformational arrangement of the bicyclic structure is critical for optimal binding to the target enzyme.
- Lipophilicity : Increasing lipophilicity through structural modifications has been shown to enhance bioavailability and efficacy .
Case Studies and Research Findings
Recent studies have explored various derivatives of azabicyclo compounds, including this compound:
-
NAAA Inhibition : A study demonstrated that certain derivatives exhibited low nanomolar IC50 values against human NAAA, indicating strong inhibitory potential (e.g., IC50 = 0.042 μM for a closely related compound) .
Compound IC50 (μM) Remarks Lead Compound 0.042 High potency against NAAA Other Derivative 1 0.655 Moderate activity Other Derivative 2 0.78 Lower potency - Therapeutic Applications : The anti-inflammatory properties suggest potential applications in treating conditions such as chronic pain and neurodegenerative diseases where inflammation plays a critical role .
Eigenschaften
IUPAC Name |
3-pyrazin-2-yloxy-1-azabicyclo[2.2.2]octane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-5-14-6-2-9(1)10(8-14)15-11-7-12-3-4-13-11/h3-4,7,9-10H,1-2,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXOUJRJXRSRLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)OC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.